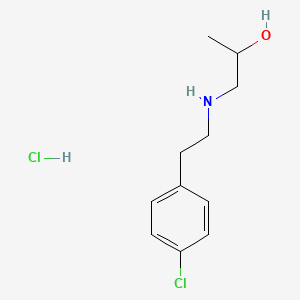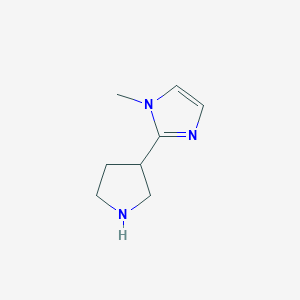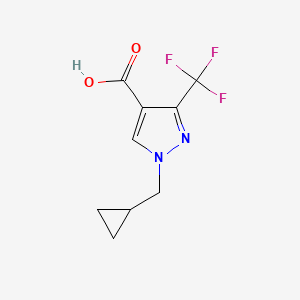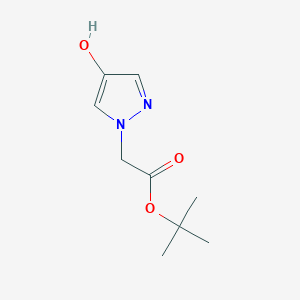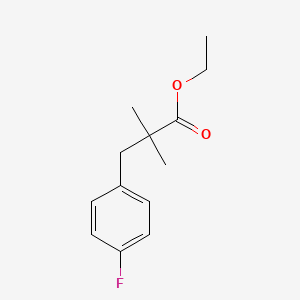
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Übersicht
Beschreibung
Ethyl 3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It’s a derivative of propanoic acid, where one of the hydrogen atoms on the central carbon is replaced by a 4-fluorophenyl group, and the hydroxyl group is replaced by an ethoxy group .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-fluorophenyl)propanoate consists of a propanoate backbone with a 4-fluorophenyl group attached . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.Wissenschaftliche Forschungsanwendungen
EFDP has been the subject of numerous scientific studies due to its potential therapeutic applications. EFDP has been found to have antifungal and antibacterial properties, making it a potential treatment for certain fungal and bacterial infections. EFDP has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, EFDP has been studied for its potential to inhibit the growth of certain cancer cells, as well as its ability to reduce the proliferation of certain cell types.
Wirkmechanismus
Target of Action
The primary targets of Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation .
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in the expression of target genes .
Biochemical Pathways
Upon activation, the PPARs regulate several biochemical pathways. For instance, PPARα activation leads to increased fatty acid oxidation, while PPARγ activation promotes glucose uptake and adipocyte differentiation . PPARδ activation is associated with lipid oxidation and energy dissipation . These effects collectively influence metabolic homeostasis .
Result of Action
The activation of PPARs by this compound can lead to various molecular and cellular effects. These include enhanced fatty acid oxidation, improved glucose uptake, and altered adipocyte differentiation . These changes can have significant impacts on metabolic processes and overall health .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using EFDP in laboratory experiments is its low cost and availability. In addition, EFDP is easy to synthesize and can be easily separated from its byproducts. However, there are some limitations to using EFDP in laboratory experiments. EFDP is a highly volatile compound, making it difficult to store and handle. In addition, EFDP is a relatively new compound, and its effects on certain cell types and enzymes are still not fully understood.
Zukünftige Richtungen
There are numerous potential future directions for research on EFDP. One potential future direction is to investigate the potential therapeutic applications of EFDP in more detail. This could include studying the effects of EFDP on a variety of cell types and enzymes, as well as investigating the potential anti-inflammatory, anti-cancer, and antifungal properties of EFDP. Another potential future direction is to investigate the potential for EFDP to be used as a flavoring agent in food and beverages. This could include studying the effects of EFDP on the flavor and aroma of various foods and beverages. Finally, further research could be conducted to improve the synthesis method of EFDP and to develop more efficient methods of separating EFDP from its byproducts.
Eigenschaften
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-4-16-12(15)13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWOHWSAOGQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)

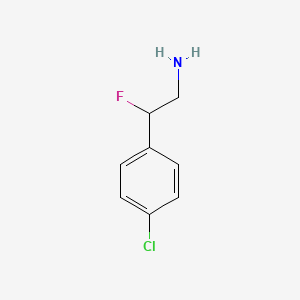

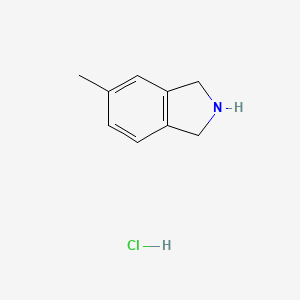
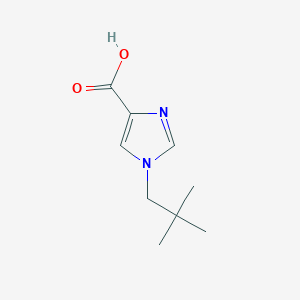
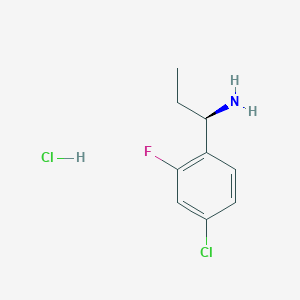
![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)

